molecular formula C14H21NO2 B13359563 N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide

Cat. No.: B13359563
M. Wt: 235.32 g/mol
InChI Key: MIRYEWLEIPXRHW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a tertiary butyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide can be achieved through the reaction of 2-methyl-2-phenylpropanoic acid with 2-amino-2-methyl-1-propanol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-phenylpropanoic acid or 2-methyl-2-phenylpropanone.

    Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-2-phenylpropanamide is unique due to its specific structural features, such as the presence of a tertiary butyl group and a phenyl group attached to the amide nitrogen. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide

InChI

InChI=1S/C14H21NO2/c1-13(2,10-16)15-12(17)14(3,4)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3,(H,15,17)

InChI Key

MIRYEWLEIPXRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

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